Regiochemical Identity: 3‑Bromo Isomer is the Minor Product (6 %) in Direct Bromination of 2‑Hydroxypyridine
Direct bromination of 2‑hydroxypyridine with N‑bromosuccinimide (NBS) in acetonitrile at 15–25 °C affords a 94:6 mixture of 2‑hydroxy‑5‑bromopyridine to 2‑hydroxy‑3‑bromopyridine as determined by HPLC . This means that if a synthetic protocol requires the 3‑bromo isomer as a building block, a direct bromination approach is impractical; dedicated routes such as diazotization‑hydrolysis of 2‑amino‑3‑bromopyridine or bromination of 2‑pyridone must be employed, which deliver the 3‑bromo isomer in yields of 78–90 % . The 5‑bromo isomer, in contrast, is accessible in 90 % yield and 95.6 % HPLC purity via the direct NBS route .
| Evidence Dimension | Product ratio in electrophilic bromination of 2‑hydroxypyridine |
|---|---|
| Target Compound Data | 2‑Hydroxy‑3‑bromopyridine: ~6 % of crude mixture |
| Comparator Or Baseline | 2‑Hydroxy‑5‑bromopyridine: ~94 % of crude mixture |
| Quantified Difference | The 3‑bromo isomer is a ~16‑fold minor product relative to the 5‑bromo isomer |
| Conditions | NBS, acetonitrile, 15–25 °C, 1 h; HPLC monitoring |
Why This Matters
Procurement of the 3‑bromo isomer implies a different, more costly synthetic route than the 5‑bromo isomer; understanding this ratio prevents sourcing errors and informs cost‑of‑goods calculations.
